2,9-Dioxa-6-azaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,9-Dioxa-6-azaspiro[4.5]decane is a chemical compound with the CAS Number: 1251712-84-1 . It has a molecular weight of 143.19 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13NO2/c1-3-9-5-7(1)6-10-4-2-8-7/h8H,1-6H2 . This code provides a specific representation of the molecular structure.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Synthesis and Characterization
Synthesis of Spirocyclic Derivatives : Spirocyclic derivatives of 2,9-Dioxa-6-azaspiro[4.5]decane have been synthesized through Mannich reaction and cyclocondensation processes. These compounds have shown promising antibacterial activity against various bacterial species, highlighting their potential in medicinal chemistry (Natarajan et al., 2021).
Organic Nonlinear Optical Materials : Certain derivatives, like 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA), have been identified as new organic materials for nonlinear optical devices. Studies focused on material purification, single crystal growth, and characterization to assess their suitability for applications in optical devices, including frequency doublers for laser diodes (Kagawa et al., 1994).
Synthesis of Perhydro-1,3-dioxa-6-azocines : The synthesis of spirocyclic compounds like 8,10-dimethyl-7,13-dioxa-10-azaspiro[5.7]tridecane has been achieved, showcasing the versatility of spirocyclic compounds in synthetic organic chemistry and their novel structures confirmed via spectroscopic methods (Kukharev, 1995).
Biomedical Applications
Antibacterial Activity : Compounds derived from this compound have been evaluated for their antibacterial properties, showing effectiveness against various pathogens, which could lead to the development of new antibiotics (Natarajan et al., 2021).
Potential Dopamine Agonists : Research on certain 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes has explored their use as potential dopamine agonists. Although none showed central nervous system activity, one derivative exhibited potent dopamine agonist activity in peripheral assays, suggesting potential applications in neurological disorders (Brubaker & Colley, 1986).
Material Science
- Water Purification : A calix[4]arene-based polymer incorporating 1,4-dioxa-8-azaspiro-[4.5]decane has shown high removal efficiency for water-soluble carcinogenic azo dyes and aromatic amines. This highlights the compound's application in environmental chemistry and water treatment technologies (Akceylan et al., 2009).
Safety and Hazards
Future Directions
While specific future directions for 2,9-Dioxa-6-azaspiro[4.5]decane were not found in the available literature, compounds with similar structures have been studied for their potential as radioligands for sigma-1 receptors . This suggests that this compound could potentially be explored in this context.
Properties
IUPAC Name |
2,9-dioxa-6-azaspiro[4.5]decane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-3-9-5-7(1)6-10-4-2-8-7/h8H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKDEJXBYUDHCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC12COCCN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251712-84-1 |
Source
|
Record name | 2,9-dioxa-6-azaspiro[4.5]decane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.